Cas no 1806251-80-8 (Ethyl 5-(aminomethyl)-4-iodo-2-(trifluoromethoxy)pyridine-3-acetate)

Ethyl 5-(aminomethyl)-4-iodo-2-(trifluoromethoxy)pyridine-3-acetate is a specialized pyridine derivative with significant utility in pharmaceutical and agrochemical research. Its structure incorporates an aminomethyl group, an iodine substituent, and a trifluoromethoxy moiety, making it a versatile intermediate for further functionalization. The presence of the iodine atom enables cross-coupling reactions, while the trifluoromethoxy group enhances lipophilicity and metabolic stability. The ethyl ester functionality provides a handle for hydrolysis or transesterification. This compound is particularly valuable in the synthesis of bioactive molecules, offering precise control over molecular architecture. Its high purity and well-defined reactivity profile make it suitable for applications in medicinal chemistry and material science.
Ethyl 5-(aminomethyl)-4-iodo-2-(trifluoromethoxy)pyridine-3-acetate structure
1806251-80-8 structure
商品名:Ethyl 5-(aminomethyl)-4-iodo-2-(trifluoromethoxy)pyridine-3-acetate
CAS番号:1806251-80-8
MF:C11H12F3IN2O3
メガワット:404.124265670776
CID:4835238

Ethyl 5-(aminomethyl)-4-iodo-2-(trifluoromethoxy)pyridine-3-acetate 化学的及び物理的性質

名前と識別子

    • Ethyl 5-(aminomethyl)-4-iodo-2-(trifluoromethoxy)pyridine-3-acetate
    • インチ: 1S/C11H12F3IN2O3/c1-2-19-8(18)3-7-9(15)6(4-16)5-17-10(7)20-11(12,13)14/h5H,2-4,16H2,1H3
    • InChIKey: UFSIOWDMYGXULE-UHFFFAOYSA-N
    • ほほえんだ: IC1C(=CN=C(C=1CC(=O)OCC)OC(F)(F)F)CN

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 8
  • 重原子数: 20
  • 回転可能化学結合数: 6
  • 複雑さ: 331
  • トポロジー分子極性表面積: 74.4
  • 疎水性パラメータ計算基準値(XlogP): 2

Ethyl 5-(aminomethyl)-4-iodo-2-(trifluoromethoxy)pyridine-3-acetate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029091836-1g
Ethyl 5-(aminomethyl)-4-iodo-2-(trifluoromethoxy)pyridine-3-acetate
1806251-80-8 97%
1g
1,534.70 USD 2021-06-03

Ethyl 5-(aminomethyl)-4-iodo-2-(trifluoromethoxy)pyridine-3-acetate 関連文献

Ethyl 5-(aminomethyl)-4-iodo-2-(trifluoromethoxy)pyridine-3-acetateに関する追加情報

Comprehensive Overview of Ethyl 5-(aminomethyl)-4-iodo-2-(trifluoromethoxy)pyridine-3-acetate (CAS No. 1806251-80-8)

Ethyl 5-(aminomethyl)-4-iodo-2-(trifluoromethoxy)pyridine-3-acetate (CAS No. 1806251-80-8) is a highly specialized pyridine derivative that has garnered significant attention in pharmaceutical and agrochemical research. This compound features a unique combination of functional groups, including an aminomethyl moiety, an iodo substituent, and a trifluoromethoxy group, making it a versatile intermediate for synthetic applications. Its molecular structure is optimized for interactions in drug discovery, particularly in the development of kinase inhibitors and antimicrobial agents.

In recent years, the demand for halogenated pyridine derivatives has surged due to their role in designing next-generation therapeutics. Researchers frequently search for terms like "pyridine-based drug intermediates" or "trifluoromethoxy compounds in medicinal chemistry," reflecting the growing interest in this chemical space. The presence of the iodo group in CAS 1806251-80-8 further enhances its utility in cross-coupling reactions, a hot topic in modern organic synthesis.

The compound’s ethyl acetate ester group improves its solubility, a critical factor for bioavailability in drug formulations. This aligns with trending searches such as "improving drug solubility with ester derivatives" and "pyridine acetates in pharmaceuticals." Additionally, the aminomethyl functionality allows for further derivatization, enabling the creation of targeted molecules for diseases like cancer and infectious diseases—areas where AI-driven drug discovery tools are increasingly applied.

From an industrial perspective, Ethyl 5-(aminomethyl)-4-iodo-2-(trifluoromethoxy)pyridine-3-acetate is synthesized under controlled conditions to ensure high purity, a key concern for laboratories sourcing high-quality pyridine intermediates. Analytical techniques such as HPLC and NMR are employed to verify its structural integrity, addressing common queries like "how to characterize complex pyridine derivatives" or "CAS 1806251-80-8 purity standards."

Environmental and regulatory considerations are also pivotal. While the compound is not classified as hazardous, its trifluoromethoxy component has sparked discussions on "sustainable fluorine chemistry," a trending topic in green chemistry forums. Researchers are exploring ways to minimize waste in its synthesis, responding to searches like "eco-friendly halogenation methods."

In summary, CAS 1806251-80-8 represents a cutting-edge example of functionalized pyridines with broad applications. Its design caters to the evolving needs of drug discovery and material science, making it a subject of ongoing study. For those investigating "multifunctional pyridine scaffolds" or "iodo-substituted heterocycles," this compound offers a compelling case study in innovation and utility.

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